Cbhcy

Vue d'ensemble

Description

Cbhcy is an organic compound that has been identified in human blood . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . This compound is part of the human exposome, which encompasses all the environmental exposures an individual encounters throughout their life .

Méthodes De Préparation

Analyse Des Réactions Chimiques

Cbhcy can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Inhibition of Betaine-Homocysteine S-Methyltransferase (BHMT)

CBHcy serves as a potent inhibitor of BHMT, which catalyzes the transfer of methyl groups from glycine betaine to homocysteine, forming dimethylglycine and methionine. The inhibition of BHMT by this compound has been demonstrated in several studies:

- In Vitro Studies : this compound has been shown to inhibit BHMT activity effectively in liver extracts from both mice and rats, leading to significant increases in plasma homocysteine levels. For example, a study indicated that a concentration of 50 µM this compound eliminated BHMT activity entirely, while 500 µM reduced BHMT-2 activity by 26% .

- In Vivo Studies : When administered intraperitoneally or through dietary means, this compound resulted in hyperhomocysteinemia in animal models. A study reported that this compound administration led to a 2.7-fold increase in total plasma homocysteine levels within two hours post-injection .

Mechanistic Insights

Research has elucidated the mechanism by which this compound interacts with BHMT, suggesting that it forms a ternary complex during the catalytic process. The transition state is mimicked by this compound, indicating its role as a substrate analog .

Potential Therapeutic Uses

The modulation of homocysteine levels through this compound inhibition of BHMT presents potential therapeutic avenues for conditions associated with hyperhomocysteinemia, such as cardiovascular diseases and neurological disorders.

- Case Study : In a controlled study involving rats fed with diets containing this compound, significant alterations in liver enzyme activities were observed, including a 90% decrease in BHMT activity and notable changes in plasma amino acid profiles . These findings suggest that targeting BHMT with inhibitors like this compound could be beneficial for managing elevated homocysteine levels.

Nutritional Implications

This compound's impact on amino acid metabolism highlights its relevance in nutritional studies. The compound's ability to alter the balance of sulfur-containing amino acids can influence dietary recommendations for populations at risk for elevated homocysteine levels.

Summary of this compound Effects on Enzyme Activities

| Parameter | Control Group | This compound-Treated Group | Change (%) |

|---|---|---|---|

| BHMT Activity (µmol/L) | 3.0 | 0.4 | -87 |

| Total Plasma Homocysteine (µmol/L) | 3.0 | 11.1 | +270 |

| Liver S-Adenosylmethionine (nmol/g) | 49.4 | 36.9 | -25 |

| Liver Cystathionine β-Synthase Activity (%) | Baseline | Decreased by 56 | -56 |

Changes in Plasma Amino Acid Levels Post-CBHcy Treatment

| Amino Acid | Control Level (µmol/L) | This compound Level (µmol/L) | Change (%) |

|---|---|---|---|

| Methionine | Normal | Decreased by 21 | -21 |

| Homocysteine | Normal | Increased by 276 | +276 |

| Glycine | Normal | Increased by 25 | +25 |

Mécanisme D'action

The mechanism of action of Cbhcy is not well-understood. It is believed to interact with various molecular targets and pathways within the body, but specific details are not available in the current literature . Further research is needed to elucidate its exact mechanism of action and its potential effects on biological systems .

Comparaison Avec Des Composés Similaires

Cbhcy can be compared with other similar compounds, such as:

3-Amino-5-phenyl-pentanoic acid: This compound has a phenyl group instead of a carboxypropylthio group, which may result in different chemical properties and biological activities.

3-Amino-pentanoic acid: This compound lacks the carboxypropylthio group, making it structurally simpler and potentially less reactive.

The uniqueness of this compound lies in its specific functional groups, which may confer unique chemical and biological properties .

Activité Biologique

Cbhcy, or S-(α-carboxybutyl)-DL-homocysteine, is a compound that has garnered attention due to its role as an inhibitor of betaine-homocysteine S-methyltransferase (BHMT). This article delves into its biological activity, mechanisms of action, and implications for homocysteine metabolism based on diverse research findings.

This compound functions primarily as a potent dual substrate inhibitor of BHMT. It has been shown to significantly affect the activity of this enzyme in various animal models, leading to alterations in homocysteine levels. Research indicates that this compound does not inhibit methionine synthase (MS) or cystathionine β-synthase (CBS), but it does reduce the activity of BHMT by up to 90% in liver extracts from treated rats .

Key Findings:

- Inhibition of BHMT : this compound exhibits an IC50 value of 0.09 μM , indicating its high potency as an inhibitor .

- Effect on Homocysteine Levels : Administration of this compound results in a significant elevation of total plasma homocysteine levels. For instance, a single injection in mice caused a 2.7-fold increase in plasma homocysteine .

- Metabolic Changes : The compound leads to a decrease in liver S-adenosylmethionine (SAM) levels by 25% while not affecting S-adenosylhomocysteine (SAH) levels, resulting in a decreased SAM-to-SAH ratio .

Case Study: Rat Model

In a controlled study involving rats, this compound was administered through their diet over several days. The results showed:

- BHMT Activity : A significant reduction in BHMT activity was observed, with liver BHMT protein levels doubling despite the enzyme's activity being decreased .

- Homocysteine Dynamics : Repeated administration led to a seven-fold increase in plasma homocysteine levels, underscoring the compound's impact on homocysteine metabolism .

Table 1: Summary of Enzyme Activities in this compound-Treated Rats

| Enzyme | Control Activity (nmol/g liver) | This compound Activity (nmol/g liver) | Change (%) |

|---|---|---|---|

| Betaine-Homocysteine Methyltransferase (BHMT) | 49.4 | 4.9 | -90% |

| Cystathionine β-synthase (CBS) | 43.0 | 18.9 | -56% |

| Glycine N-methyltransferase (GNMT) | 10.0 | 15.2 | +52% |

Additional Findings

In another study examining the effects on various tissues, it was noted that:

- BHMT activity was significantly higher in mouse liver compared to kidney and other tissues .

- The absence of BHMT-2 activity was noted in several organs including heart and brain, indicating tissue-specific roles of these enzymes .

Implications for Clinical Research

The inhibition of BHMT by this compound suggests potential therapeutic avenues for conditions associated with hyperhomocysteinemia, which is linked to cardiovascular diseases and neurological disorders. Long-term studies are recommended to explore the clinical utility of this compound and its effects on methylation processes within the body.

Future Directions

Further research should focus on:

- Longitudinal Studies : To assess the long-term effects of this compound on homocysteine metabolism and related health outcomes.

- Mechanistic Insights : Understanding how this compound interacts with other metabolic pathways could provide insights into its broader biological implications.

Propriétés

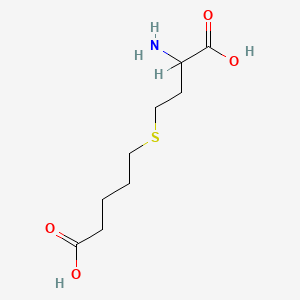

IUPAC Name |

5-(3-amino-3-carboxypropyl)sulfanylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4S/c10-7(9(13)14)4-6-15-5-2-1-3-8(11)12/h7H,1-6,10H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMONDXDFXRPNKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCSCCC(C(=O)O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393247, DTXSID301007933 | |

| Record name | 5-(3-Amino-3-carboxypropylthio)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[(3-Amino-3-carboxypropyl)sulfanyl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301007933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88096-02-0, 88096-03-1 | |

| Record name | 5-(3-Amino-3-carboxypropylthio)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[(3-Amino-3-carboxypropyl)sulfanyl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301007933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.